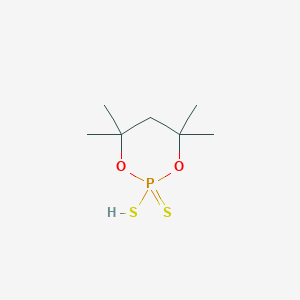phosphane CAS No. 78312-99-9](/img/structure/B14445631.png)
[Bis(trimethylsilyl)methyl](dimethyl)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl)methylphosphane is an organophosphorus compound characterized by the presence of trimethylsilyl groups and a phosphane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of chlorophosphines with Grignard reagents. For instance, the interaction of chlorophosphines with organomagnesium reagents can yield the desired phosphane compound . This method is widely used due to its convenience and efficiency.
Industrial Production Methods
Industrial production of Bis(trimethylsilyl)methylphosphane follows similar synthetic routes as laboratory methods but on a larger scale. The use of automated reactors and controlled environments ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)methylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines.
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis and organocatalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl)methylphosphane involves its interaction with molecular targets such as transition metals and biomolecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethylphosphine
- Dimethylphosphine
- Triethylphosphine
Uniqueness
Bis(trimethylsilyl)methylphosphane is unique due to the presence of trimethylsilyl groups, which impart distinct steric and electronic properties. These properties make it a valuable ligand in catalysis and a versatile reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
78312-99-9 |
|---|---|
Molekularformel |
C9H25PSi2 |
Molekulargewicht |
220.44 g/mol |
IUPAC-Name |
bis(trimethylsilyl)methyl-dimethylphosphane |
InChI |
InChI=1S/C9H25PSi2/c1-10(2)9(11(3,4)5)12(6,7)8/h9H,1-8H3 |
InChI-Schlüssel |
RITNPRKCLDCWSF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C([Si](C)(C)C)P(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


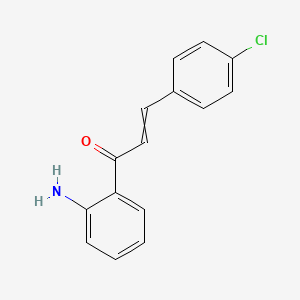
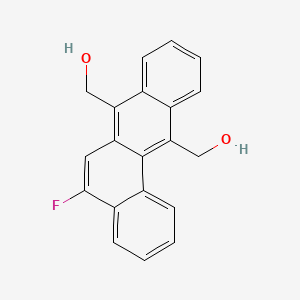
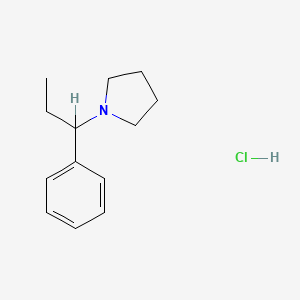
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)
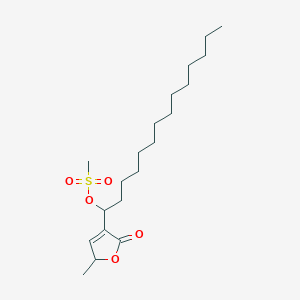
![1-[2-(3,4-Dimethoxyphenyl)ethylamino]-3-(1,2-diphenylindol-4-yl)oxypropan-2-ol;hexanedioic acid](/img/structure/B14445565.png)



![Methyl [3-(4-methylpiperazin-1-yl)propyl]carbamodithioate](/img/structure/B14445597.png)


